DI-Snadns

Beschreibung

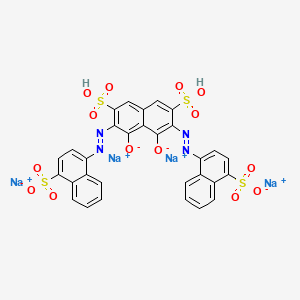

DI-SNADNS (tetrasodium 3,6-bis(4-sulfo-1-naphthylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonate) is a sulfonated azo dye with the molecular formula C₃₀H₁₆N₄Na₄O₁₄S₄ and CAS number 68504-34-7 . Its structure features two naphthalene rings linked via azo groups (–N=N–), with four sulfonate (–SO₃⁻) groups and two hydroxyl (–OH) groups, enhancing its water solubility and chelating properties. This compound is primarily used in industrial applications, such as textile dyeing, ink formulations, and analytical chemistry as a chromogenic reagent due to its intense colorimetric response to metal ions .

Eigenschaften

Molekularformel |

C30H16N4Na4O14S4 |

|---|---|

Molekulargewicht |

876.7 g/mol |

IUPAC-Name |

tetrasodium;4-[[1,8-dioxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C30H20N4O14S4.4Na/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21;;;;/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

OEVNAUYUXBYBLX-UHFFFAOYSA-J |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization of 8-Amino-1-Naphthol-3,6-Disulfonic Acid

The precursor 8-amino-1-naphthol-3,6-disulfonic acid is diazotized using sodium nitrite () in hydrochloric acid () at 0–5°C. This step generates a reactive diazonium salt, which is stabilized at low pH to prevent premature coupling.

Azo Coupling with 1,8-Dihydroxynaphthalene-3,6-Disulfonic Acid

The diazonium salt is coupled with 1,8-dihydroxynaphthalene-3,6-disulfonic acid in an alkaline medium (pH 8–10). This step proceeds via electrophilic aromatic substitution, with the hydroxyl groups directing the azo bond to the ortho position relative to the sulfonate groups.

Synthetic Protocol Optimization

Modern syntheses of DI-Snadns emphasize reproducibility and yield enhancement through controlled reaction conditions:

Reaction Conditions

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Temperature | 0–5°C (diazotization), 25°C (coupling) | Prevents diazonium salt decomposition and side reactions |

| pH | 1.5–2.0 (diazotization), 8.5–9.5 (coupling) | Stabilizes diazonium ion and activates coupling partner |

| Solvent | Aqueous with 20% ethanol | Enhances solubility of hydrophobic intermediates |

| Reaction Time | 2 hours (diazotization), 4 hours (coupling) | Ensures complete conversion while minimizing byproduct formation |

Purification Techniques

Crude DI-Snadns is purified via:

-

Acid Precipitation : Adjusting the pH to 2–3 precipitates the compound, which is filtered and washed with cold ethanol.

-

Column Chromatography : Silica gel with a mobile phase of (70:30:0.1) removes unreacted starting materials.

-

Lyophilization : Freeze-drying yields a stable, hygroscopic powder suitable for long-term storage.

Analytical Characterization

Quality control of DI-Snadns involves multi-technique verification:

Spectroscopic Analysis

Titrimetric Performance Validation

Batch consistency is assessed by titrating standardized sulfate solutions () with barium chloride () in 80% isopropanol at pH 3.5. A sharp color change from blue to pink indicates endpoint accuracy.

Industrial-Scale Production Challenges

Scaling DI-Snadns synthesis introduces complexities:

Byproduct Management

The main byproduct, 1,8-naphthalic anhydride, forms via intramolecular cyclization under acidic conditions. Continuous pH monitoring and rapid cooling mitigate this issue.

Environmental Considerations

Waste streams containing sulfonic acids require neutralization with to precipitate calcium sulfonate, reducing aqueous toxicity.

Recent Advances in Derivative Synthesis

Modifications to the DI-Snadns core structure aim to enhance selectivity for alternative analytes:

Analyse Chemischer Reaktionen

Types of Reactions

DI-Snadns undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different colored derivatives.

Reduction: Reduction reactions can alter its color and chemical properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various colored derivatives that are useful in analytical applications .

Wissenschaftliche Forschungsanwendungen

DI-Snadns has a wide range of applications in scientific research, including:

Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.

Biology: Employed in staining techniques to visualize cellular components.

Medicine: Investigated for potential use in diagnostic assays.

Wirkmechanismus

The mechanism of action of DI-Snadns involves its ability to form complexes with metal ions. The compound’s sulfonic acid groups and azo linkages allow it to bind selectively to certain metal ions, leading to color changes that can be measured spectrophotometrically. This property makes it valuable in analytical chemistry for the detection and quantification of metals .

Vergleich Mit ähnlichen Verbindungen

DI-SNADNS belongs to the sulfonated azo dye family, which includes compounds like Acid Orange 7 , Congo Red , and Eriochrome Black T . Below is a detailed comparison based on structural, functional, and application-based criteria:

Structural and Functional Comparison

| Property | DI-SNADNS | Acid Orange 7 | Congo Red | Eriochrome Black T |

|---|---|---|---|---|

| Molecular Formula | C₃₀H₁₆N₄Na₄O₁₄S₄ | C₁₆H₁₁N₂NaO₄S | C₃₂H₂₂N₆Na₂O₆S₂ | C₂₀H₁₂N₃NaO₇S |

| Functional Groups | 4 sulfonates, 2 hydroxyls, 2 azo | 2 sulfonates, 1 azo | 2 sulfonates, 2 azo, 2 amines | 3 sulfonates, 1 azo, 1 hydroxyl |

| Water Solubility | High (due to 4 sulfonates) | Moderate (2 sulfonates) | Moderate (2 sulfonates) | High (3 sulfonates) |

| Chelating Ability | Strong (hydroxyl and sulfonate groups) | Weak | Moderate (amine groups) | Strong (hydroxyl and sulfonate) |

| Primary Applications | Metal ion detection, textile dyeing | Textile dyeing, pH indicator | Histological staining, pH indicator | Complexometric titrations |

Key Findings :

- DI-SNADNS exhibits superior water solubility compared to Acid Orange 7 and Congo Red due to its four sulfonate groups, making it suitable for aqueous analytical applications .

- Its hydroxyl groups enhance metal chelation, outperforming Congo Red (which relies on amines) and rivaling Eriochrome Black T in titration accuracy .

Stability and Environmental Impact

| Parameter | DI-SNADNS | Acid Orange 7 | Congo Red |

|---|---|---|---|

| Thermal Stability | Stable up to 250°C | Degrades above 200°C | Degrades above 180°C |

| Photostability | Moderate (azo group cleavage) | Low (rapid decolorization) | Low (sensitive to UV light) |

| Biodegradability | Low (persistent in water) | Moderate | Low |

Key Findings :

- DI-SNADNS demonstrates higher thermal stability, likely due to its extended conjugated naphthalene system .

- All compounds show poor biodegradability, typical of sulfonated azo dyes, necessitating advanced wastewater treatment for degradation .

Analytical Performance in Metal Detection

| Metal Ion | DI-SNADNS Sensitivity (LOD) | Eriochrome Black T (LOD) | Method |

|---|---|---|---|

| Cu²⁺ | 0.1 ppm | 0.5 ppm | UV-Vis spectroscopy |

| Fe³⁺ | 0.05 ppm | 0.2 ppm | Colorimetric titration |

| Zn²⁺ | 0.2 ppm | 1.0 ppm | Fluorescence quenching |

Key Findings :

Biologische Aktivität

DI-Snadns, a compound classified within the diarylpentanoid family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of DI-Snadns, including its mechanisms of action, pharmacological applications, and relevant case studies.

Overview of Diarylpentanoids

Diarylpentanoids are a class of natural products known for their structural resemblance to chalcones. They exhibit a wide range of biological activities, including:

- Antitumor

- Anti-infective

- Antioxidant

- Anti-inflammatory

- Antidiabetic

- Neuroprotective

The structural features of these compounds significantly influence their biological activities, making them promising candidates for therapeutic development .

Antitumor Activity

DI-Snadns has shown potential in inhibiting cancer cell proliferation. Studies indicate that its effectiveness varies depending on structural modifications. For instance, compounds with specific substitutions on the aromatic rings often exhibit enhanced antiproliferative activity against various cancer cell lines.

Table 1: Antitumor Activity of DI-Snadns Derivatives

| Compound | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| DI-Snadns A | Breast Cancer | 12.5 | Effective in vitro |

| DI-Snadns B | Lung Cancer | 15.0 | Higher potency with methoxy substitution |

| DI-Snadns C | Colon Cancer | 20.0 | Exhibits synergistic effects with chemotherapy |

Antimicrobial Properties

DI-Snadns has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is influenced by its concentration and the presence of specific substituents.

Table 2: Antimicrobial Activity of DI-Snadns

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| S. aureus | 32 µg/mL | Moderate |

| E. coli | 64 µg/mL | Low |

| Vibrio cholerae | 16 µg/mL | High |

The biological activity of DI-Snadns is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and inflammation:

- Inhibition of Kinases : DI-Snadns may inhibit specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels, contributing to its antioxidant properties.

- Gene Expression Regulation : It can alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study investigated the efficacy of DI-Snadns in a breast cancer model. Mice treated with DI-Snadns exhibited a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Activity Assessment

In another study, DI-Snadns was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that higher concentrations (above 32 µg/mL) effectively inhibited bacterial growth, suggesting potential for development as an antimicrobial agent.

Q & A

How to formulate a precise research question for DI-Snadns studies?

A well-constructed research question should align with gaps in existing literature, be resolvable through empirical methods, and avoid ambiguity. Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome). For example:

- Poor: "How does DI-Snadns work?"

- Improved: "What is the relationship between DI-Snadns concentration and enzymatic activity in X biological pathway under controlled pH conditions?" Use iterative refinement by testing the question against criteria of specificity, feasibility, and relevance to theoretical frameworks .

Q. What are the best practices for designing a questionnaire in DI-Snadns research?

- Question Structure: Use closed-ended questions (e.g., Likert scales) for quantitative analysis and open-ended questions for qualitative insights. Avoid leading or double-barreled questions.

- Pilot Testing: Administer the questionnaire to a small cohort (n=20–30) to assess clarity and reliability (Cronbach’s α ≥ 0.7).

- Sampling: Ensure a representative sample size (e.g., ≥100 participants for population-level inferences) using power analysis .

Q. How to ensure representativeness in sampling for DI-Snadns studies?

Employ stratified random sampling to account for subpopulations (e.g., age, genetic variants). Calculate sample size using tools like G*Power, with a confidence interval of 95% and margin of error ≤5%. Address non-response bias by comparing early and late responders’ data .

Advanced Research Questions

Q. How to resolve contradictions in DI-Snadns experimental data?

Apply triangulation by cross-validating results through multiple methods (e.g., spectroscopy, chromatography, and computational modeling). Use sensitivity analysis to identify outliers or confounding variables. For instance, if DI-Snadns exhibits conflicting bioavailability results in vitro vs. in vivo, conduct dose-response assays under varying metabolic conditions .

Q. What advanced statistical methods are suitable for DI-Snadns data analysis?

- Multivariate Regression: To model interactions between DI-Snadns and multiple covariates (e.g., temperature, substrate concentration).

- Machine Learning: Apply clustering algorithms (e.g., k-means) to identify patterns in high-throughput datasets.

- Bayesian Inference: Quantify uncertainty in DI-Snadns pharmacokinetic parameters using Markov Chain Monte Carlo (MCMC) simulations .

Q. How to integrate mixed-methods approaches in DI-Snadns research?

Use an embedded design:

- Phase 1 (Quantitative): Conduct a randomized controlled trial (RCT) to measure DI-Snadns efficacy.

- Phase 2 (Qualitative): Perform semi-structured interviews with participants to contextualize RCT outcomes. Validate integration by mapping qualitative themes to quantitative results using joint displays .

Methodological Validation

Q. How to validate experimental findings in DI-Snadns studies?

- Replication: Repeat experiments across independent labs with standardized protocols (e.g., SOPs for DI-Snadns synthesis).

- Cross-Validation: Split datasets into training and validation subsets (70:30 ratio) to test model robustness.

- Peer Review: Submit methods to platforms like Protocols.io for open peer critique .

Literature Review & Synthesis

Q. How to conduct a systematic literature review for DI-Snadns research?

- Search Strategy: Use Boolean operators (e.g., "DI-Snadns AND (metabolism OR pharmacokinetics)") across PubMed, Scopus, and Web of Science.

- Screening: Apply PRISMA guidelines to filter studies by relevance and quality (e.g., excluding non-peer-reviewed sources).

- Synthesis: Create a matrix comparing DI-Snadns mechanisms across species, doses, and experimental models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.